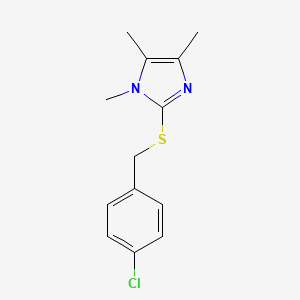

4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Descripción

BenchChem offers high-quality 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5-trimethylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2S/c1-9-10(2)16(3)13(15-9)17-8-11-4-6-12(14)7-5-11/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDHKFNRUIUJJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)SCC2=CC=C(C=C2)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Abstract: The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a novel imidazole derivative, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. Due to the novelty of this compound, this document outlines a predictive and strategic approach to its synthesis, purification, and characterization. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems necessary for advancing novel chemical entities. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Rationale

Imidazole-based compounds are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The introduction of a sulfide linkage and specific substituents to the imidazole core can significantly modulate its physicochemical properties and pharmacological profile. The target molecule, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide, combines the privileged imidazole scaffold with a 4-chlorobenzyl group, a common moiety in pharmacologically active compounds. This guide details a proposed synthetic route and a robust analytical workflow to confirm the identity, purity, and key chemical properties of this target compound.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed via a nucleophilic substitution reaction (S-alkylation), a reliable and widely used method for forming carbon-sulfur bonds.[6][7] The pathway involves the reaction of 1,4,5-trimethyl-1H-imidazole-2-thiol with 4-chlorobenzyl chloride.

The precursor, 1,4,5-trimethyl-1H-imidazole-2-thiol, can be synthesized from α-amino ketones and potassium thiocyanate.[8][9] The subsequent S-alkylation is typically performed in the presence of a base to deprotonate the thiol, generating a more nucleophilic thiolate anion, which then displaces the chloride from 4-chlorobenzyl chloride.[10]

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Property Prediction

Prior to synthesis, computational tools can provide valuable estimates of the molecule's properties, guiding downstream experimental design, such as the choice of solvents for reaction and purification.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₃H₁₅ClN₂S | Essential for mass spectrometry. |

| Molecular Weight | 266.79 g/mol | Confirms identity via mass spectrometry. |

| LogP (o/w) | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting low aqueous solubility. |

| Polar Surface Area | ~30-40 Ų | Influences membrane permeability and solubility. |

| pKa (basic) | ~6.5 - 7.5 | The imidazole ring is basic.[11] |

Note: These values are estimations and require experimental verification.

Detailed Experimental Protocols

Synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

This protocol details the S-alkylation step.

Materials:

-

1,4,5-trimethyl-1H-imidazole-2-thiol (1.0 eq)

-

4-chlorobenzyl chloride (1.05 eq)[12]

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4,5-trimethyl-1H-imidazole-2-thiol and anhydrous DMF.

-

Add anhydrous potassium carbonate to the mixture. The base is crucial for deprotonating the thiol, thereby activating it for nucleophilic attack.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 4-chlorobenzyl chloride dropwise to the reaction mixture. 4-chlorobenzyl chloride is a reactive benzylic halide, susceptible to nucleophilic substitution.[13]

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.[14][15]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design and Biological Evaluation of Novel Imidazole Compounds [frontiersin.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety [epubl.ktu.edu]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Imidazole - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Small Molecules Analysis & QC [sigmaaldrich.com]

- 15. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]

A Technical Guide to the Structural Elucidation of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Abstract: The definitive identification of novel chemical entities is a cornerstone of drug discovery and materials science. This guide provides an in-depth, multi-technique workflow for the structural elucidation of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. We move beyond simple data reporting to explain the causal logic behind the selection of synergistic analytical techniques, including High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. Each protocol is presented as a self-validating system, ensuring researchers can confidently and unambiguously confirm the molecular architecture of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust framework for chemical structure determination.

Introduction: The Imperative for Unambiguous Characterization

The biological activity and material properties of a molecule are dictated by its precise three-dimensional structure.[1] In pharmaceutical research, for instance, even minor structural variations can lead to drastically different pharmacological or toxicological profiles.[2] Therefore, the rigorous and unequivocal determination of a molecule's structure is not merely a characterization step but a fundamental requirement for advancing a compound through the development pipeline.

This guide details the logical and experimental workflow for confirming the structure of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide (Figure 1). The strategy relies on a synergistic application of modern spectroscopic methods.[3] We will demonstrate how data from each technique provides a unique piece of the structural puzzle and how, in concert, they build an irrefutable case for the final structure.

Figure 1. Proposed structure of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Foundational Analysis: Molecular Formula and Composition

The first objective in any structure elucidation is to determine the molecule's elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is the premier technique for this purpose, offering precise mass measurements that allow for the calculation of a unique molecular formula.[5]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, HRMS instruments like Orbitrap or TOF analyzers measure the mass-to-charge ratio (m/z) to four or more decimal places.[6][7] This high precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobaric ions), thereby providing a high degree of confidence in the assigned molecular formula. For our target molecule, C₁₃H₁₅ClN₂S, the presence of chlorine and sulfur provides a distinct isotopic pattern that further validates the result.

Protocol 2.1: ESI-HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of LC-MS grade methanol to create a stock solution. Further dilute to a final concentration of 5-10 µM in 50:50 acetonitrile:water with 0.1% formic acid.[6] The acid aids in protonation for positive-ion mode electrospray ionization (ESI).

-

Instrument Calibration: Perform an external calibration of the mass spectrometer using a standard calibration mixture appropriate for the desired mass range to ensure high mass accuracy.[5]

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500. Set the instrument's resolving power to at least 60,000 FWHM to ensure accurate mass measurement.[7]

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Utilize the instrument software to calculate the elemental composition based on the measured accurate mass. The mass accuracy should ideally be below 5 ppm.

Expected HRMS Data

The data obtained from HRMS analysis provides the first crucial piece of evidence, confirming the elemental makeup of the molecule.

| Parameter | Theoretical Value | Observed Value | Δ (ppm) |

| Molecular Formula | C₁₃H₁₅ClN₂S | - | - |

| Exact Mass [M] | 266.0695 | - | - |

| [M+H]⁺ Ion | 267.0772 | 267.0768 | -1.5 |

| [M+2+H]⁺ Isotope | 269.0743 | 269.0739 | -1.5 |

Table 1. Predicted HRMS data for the target compound. The presence of the [M+2+H]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak is a characteristic signature of a molecule containing one chlorine atom, providing trustworthy validation of the formula.

Mapping the Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[8] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential to assemble the molecular framework piece by piece.[9][10]

¹H and ¹³C NMR: Identifying the Building Blocks

Expertise & Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. By analyzing chemical shifts, integration values (for ¹H), and multiplicities, we can identify the key structural fragments: the 4-chlorobenzyl group and the 1,4,5-trimethyl-1H-imidazolium core. The choice of a deuterated solvent like CDCl₃ is standard for many organic molecules, and referencing to tetramethylsilane (TMS) ensures data consistency.[11]

Protocol 3.1: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.[11]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum at ~101 MHz. A 90° pulse angle and a 5-second relaxation delay are used, with >1024 scans typically required for a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Predicted 1D NMR Data and Interpretation

| Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Fragment Assignment |

| a | ~ 7.30 | d (J ≈ 8.5 Hz) | 2H | ~ 134.0 | C-Cl (Aromatic) |

| b | ~ 7.25 | d (J ≈ 8.5 Hz) | 2H | ~ 130.0 | C-H (Aromatic) |

| c | - | - | - | ~ 129.0 | C-H (Aromatic) |

| d | - | - | - | ~ 135.0 | C-CH₂ (Aromatic) |

| e | ~ 4.20 | s | 2H | ~ 38.0 | -CH₂-S- |

| f | - | - | - | ~ 145.0 | N-C=S (Imidazole C2) |

| g | - | - | - | ~ 128.0 | C4-CH₃ (Imidazole C4) |

| h | - | - | - | ~ 125.0 | C5-CH₃ (Imidazole C5) |

| i | ~ 3.60 | s | 3H | ~ 34.0 | N-CH₃ (Imidazole N1) |

| j | ~ 2.25 | s | 3H | ~ 12.0 | C4-CH₃ |

| k | ~ 2.20 | s | 3H | ~ 10.0 | C5-CH₃ |

Table 2. Predicted ¹H and ¹³C NMR data. The aromatic protons are expected to show a characteristic AA'BB' pattern (approximated here as two doublets). The three methyl groups and the benzylic methylene group are expected to be singlets due to the absence of adjacent protons.

2D NMR: Connecting the Fragments

Expertise & Rationale: While 1D NMR identifies the fragments, 2D NMR experiments like HSQC and HMBC establish their connectivity.[12][13] HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to its attached carbon.[9] HMBC (Heteronuclear Multiple Bond Correlation) is the key to solving the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations bridge the isolated spin systems, confirming the link between the benzyl and imidazole moieties via the sulfur atom.[14]

Protocol 3.2: 2D NMR Data Acquisition

-

HSQC Acquisition: Using the same sample, acquire a gradient-selected, multiplicity-edited HSQC spectrum. This experiment distinguishes CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), adding another layer of validation.[12]

-

HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically ~8 Hz) to favor the detection of 2- and 3-bond correlations.

-

Data Analysis: Analyze the 2D contour plots to identify cross-peaks. An HSQC cross-peak at (δ_H, δ_C) confirms a direct bond. An HMBC cross-peak at (δ_H, δ_C) indicates a 2- or 3-bond proximity between that proton and carbon.

Key HMBC Correlations for Structure Confirmation

The definitive connections are established by specific HMBC cross-peaks:

-

Benzyl-Sulfur-Imidazole Link: A crucial correlation from the benzylic protons (e , ~4.20 ppm) to the imidazole C2 carbon (f , ~145.0 ppm) across the sulfur atom is expected. This confirms the S-C2 bond.

-

N-Methyl Position: Correlations from the N-methyl protons (i , ~3.60 ppm) to both the C2 (f ) and C5 (h ) carbons of the imidazole ring confirm its position at N1.

-

C-Methyl Positions: Correlations from the C4-methyl protons (j , ~2.25 ppm) to C4 (g ) and C5 (h ), and from the C5-methyl protons (k , ~2.20 ppm) to C5 (h ) and C4 (g ), unambiguously assign their positions.

Functional Group Verification: ATR-FTIR Spectroscopy

Expertise & Rationale: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[15][16] While NMR and MS provide the atomic framework, FTIR serves as an excellent orthogonal technique to confirm the presence of key chemical bonds (e.g., C-H, C=C, C=N, C-Cl).[17]

Protocol 4.1: ATR-FTIR Data Acquisition

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.[15]

-

Sample Application: Place a small amount of the solid compound directly onto the ATR crystal. Ensure good contact using the instrument's pressure clamp.

-

Data Acquisition: Collect the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2980-2850 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1600, 1480 | Medium-Strong | C=C / C=N stretch | Aromatic & Imidazole rings |

| ~ 1450 | Medium | C-H bend | Aliphatic (CH₂, CH₃) |

| ~ 1100-1000 | Strong | C-Cl stretch | Aryl-Chloride |

| ~ 820 | Strong | C-H bend | 1,4-disubstituted aromatic (out-of-plane) |

Table 3. Predicted characteristic FTIR absorption bands for the target compound. The presence of these bands provides corroborating evidence for the functional groups identified by NMR and MS.[18]

Definitive Proof: X-ray Crystallography

While the combination of HRMS, NMR, and FTIR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structure determination.[2][19][20] If a suitable single crystal of the compound can be grown, this technique provides the direct visualization of the molecule's 3D arrangement in space, leaving no ambiguity.[1][21]

Rationale: This method determines the precise spatial coordinates of every atom in the molecule by analyzing how a crystal diffracts an X-ray beam.[21] It is the only technique that can provide an unequivocal determination of the complete molecular structure, including bond lengths, bond angles, and stereochemistry, in the solid state.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of a novel compound like 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide requires a methodical and multi-faceted analytical strategy. By integrating the precise mass and elemental composition from HRMS, the detailed atomic connectivity from a suite of 1D and 2D NMR experiments, and the functional group confirmation from ATR-FTIR, we construct a self-validating and irrefutable structural assignment. Each technique provides a layer of evidence that corroborates the others, adhering to the highest standards of scientific integrity and ensuring that the final proposed structure is trustworthy and authoritative.

References

- The Evolving Landscape of NMR Structural Elucidation. (2026). PMC - NIH.

- The use of X-ray crystallography to determine absolute configuration. (2008). PubMed.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST.

- HRMS Analysis of Small Molecules. (n.d.). UTMB.

- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme.

- Absolute Structure Determination. (n.d.). Rigaku.

- Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis. (2021). AIP Publishing.

- A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. (2025). Benchchem.

- Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. (2025). Benchchem.

- Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments.

- Recent applications of ATR FTIR spectroscopy and imaging to proteins. (n.d.). Spiral.

- ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. (n.d.). Air Quality Research Center.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.

- Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.

- Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. (2004). Journal of Chemical Information and Modeling - ACS Publications.

- A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing.

- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (2024). Nanotechnology Perceptions.

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate.

- 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. (1979). Semantic Scholar.

- FTIR spectrum showing the main functional groups across the samples. (n.d.). ResearchGate.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Structure Elucidation by NMR. (n.d.). ETH Zurich.

- Imidazole(288-32-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system. (2004). PubMed.

- Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. (n.d.). TSI Journals.

- A transformer based generative chemical language AI model for structural elucidation of organic compounds. (n.d.). PMC.

- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry.

- Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.

- Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate.

- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS. (2021). LCGC International.

- Comparative analysis of features extraction protocols for LC-HRMS untargeted metabolomics. (2024). CNR-IRIS.

- Identification of small molecules using accurate mass MS/MS search. (n.d.). eScholarship.

- Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.

- Strategies for Interpreting Mass Spectra in Chemical Research. (2023). Longdom Publishing.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents. (2022). PMC.

- Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University.

- Mass spectral interpretation. (n.d.). Wikipedia.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). PDF.

- DFT calculations of 1H- and 13C-NMR chemical shifts. (2022). PMC.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. (n.d.). Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rigaku.com [rigaku.com]

- 3. tsijournals.com [tsijournals.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. rsc.org [rsc.org]

- 6. HRMS Analysis [utmb.edu]

- 7. escholarship.org [escholarship.org]

- 8. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 9. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. A transformer based generative chemical language AI model for structural elucidation of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aqrc.ucdavis.edu [aqrc.ucdavis.edu]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 21. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imidazole Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic characteristics, amphoteric nature, and capacity for hydrogen bonding make it a versatile and functional scaffold.[1][2] This structural framework is not only a constituent of essential natural products like the amino acid histidine and nucleic acids but is also embedded in numerous approved pharmaceuticals, highlighting its clinical significance.[3][4] The imidazole core's ability to serve as a bioisostere for other functional groups, coupled with its polar and ionizable nature, often enhances the pharmacokinetic profiles of drug candidates, optimizing solubility and bioavailability.

The electron-rich structure of the imidazole ring allows it to readily bind with a wide array of enzymes and receptors through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[5][6] Consequently, imidazole derivatives have been extensively investigated and developed as potent agents against a multitude of diseases, including cancer, microbial and viral infections, inflammation, and diabetes.[1][7][8] This guide, intended for drug discovery professionals, provides a comprehensive overview of the core synthetic strategies for creating novel imidazole-based compounds, the rationale behind these experimental choices, and the subsequent workflow for their biological evaluation.

Part 1: Core Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthetic versatility of the imidazole core is a key reason for its prevalence in drug discovery, supported by numerous well-established methodologies.[1] The choice of a synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and sustainability goals.

Foundational Multi-Component Reactions (MCRs)

MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to generate structural diversity in a single step.[1]

The Debus-Radziszewski Synthesis

First reported in 1858, this classic MCR remains a versatile and widely used method for preparing polysubstituted imidazoles.[3][4][9] The reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia source (typically ammonium acetate).[9][10]

-

Causality & Rationale: The primary advantage of this method is its operational simplicity and the use of readily available starting materials to construct highly substituted imidazoles. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.[10] The choice of ammonium acetate is strategic; it serves as a convenient, solid source of ammonia and the acetate ion can act as a mild base to facilitate the reaction.

Experimental Protocol: Debus-Radziszewski Synthesis of a 2,4,5-Triaryl-1H-imidazole

-

Reactant Preparation: In a round-bottom flask, combine benzil (1,2-dicarbonyl, 1.0 eq), an aromatic aldehyde (1.0 eq), and ammonium acetate (ammonia source, 5.0-10.0 eq).

-

Solvent & Catalyst: Add glacial acetic acid as the solvent. The acid serves not only as a solvent but also as a catalyst for the condensation steps.

-

Reaction: Reflux the mixture with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate.

-

Purification & Validation: Collect the precipitate by filtration, wash thoroughly with water to remove excess ammonium acetate and acetic acid, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,4,5-triaryl-1H-imidazole.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[11]

Modern MCR Variants

The Groebke-Blackburn-Bienaymé (GBB) synthesis is another powerful one-pot MCR that constructs imidazole derivatives from an aldehyde, an isocyanide, and an amidine.[1] This method is prized for its ability to rapidly generate diverse imidazole frameworks.[1]

Advanced & Greener Synthetic Approaches

In recent years, a significant shift towards more sustainable and efficient synthetic practices has been observed, with a focus on reducing reaction times, energy consumption, and the use of hazardous materials.[12][13]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial advantages over conventional heating.[14] It provides rapid, uniform heating of reactants, which can dramatically accelerate reaction rates, reduce side product formation, and improve yields.[12][15] This technique is particularly well-suited for high-throughput screening in drug discovery.[16]

-

Causality & Rationale: Microwave energy selectively heats polar molecules, leading to a significant reduction in reaction time—often from hours to minutes.[12] This efficiency not only speeds up the discovery process but also aligns with the principles of green chemistry by reducing energy consumption.[13][17] Many microwave-assisted syntheses can be performed under solvent-free conditions, further minimizing environmental impact.[14][16]

Experimental Protocol: Microwave-Assisted Synthesis of 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol [16]

-

Reactant Loading: To a dry microwave reaction tube, add imidazole (1.0 eq) and phenyl glycidyl ether (1.5 eq).

-

Microwave Irradiation: Seal the tube and place it in a microwave reactor. Heat the reaction mixture to 120 °C. The reaction is typically complete within 1-5 minutes.[16]

-

Work-up & Isolation: Allow the reaction tube to cool to room temperature. The crude product is obtained directly.

-

Purification & Validation: Purify the crude product using flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR and other standard spectroscopic methods.

Catalytic Methods

The use of catalysts is another cornerstone of modern imidazole synthesis, enabling reactions to proceed under milder conditions with enhanced selectivity and efficiency.[12]

-

Metal-Catalyzed Cyclization: Transition metals like copper, palladium, and iron are widely used to catalyze the formation of the imidazole ring.[1][12] These catalysts activate substrates and facilitate key bond-forming steps, often leading to high yields with fewer side reactions.[12][18] Recently, magnetic nanoparticles (MNPs) have been developed as recoverable and reusable catalysts, further enhancing the sustainability of these processes.[17]

-

Organocatalysis: Small organic molecules, such as imidazole itself, can act as catalysts in MCRs, providing a metal-free alternative for the synthesis of diverse heterocyclic compounds.[19]

Part 2: The Drug Discovery Path: From Synthesis to Biological Activity

The synthesis of a novel imidazole compound is the first step in a long and complex drug discovery journey. The subsequent stages involve rigorous biological evaluation and iterative optimization based on structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity.[20] For imidazole derivatives, the nature, position, and electronic properties of substituents on the imidazole ring profoundly influence target binding, selectivity, and overall efficacy.[21]

-

Key Positions for Modification: SAR analyses have revealed that substitutions at the N1, C2, and C5 positions of the imidazole ring often have a major impact on biological potency.[21] For instance, in a series of anti-HIV agents, the hydrophobicity of an aryl group attached to the imidazole moiety was found to be crucial for binding affinity.[22] Similarly, for kinase inhibitors, the nature of the substituent at the C2 position is critical for activity, with a methylsulfinylphenyl group often being optimal for p38 MAP kinase inhibition.[23]

-

Iterative Design: The SAR workflow is an iterative cycle. A lead compound is synthesized and tested. Based on the activity data, new analogs with specific structural modifications are designed to probe interactions with the biological target. These new compounds are then synthesized and tested, and the cycle continues until a candidate with the desired potency and selectivity is identified.

Biological Evaluation & Target Engagement

Imidazole derivatives exhibit a remarkable range of biological activities, making them valuable for targeting numerous diseases.[1][24]

-

Anticancer Activity: Imidazole-based compounds have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of crucial signaling pathways like PI3K/AKT/mTOR, enzyme inhibition (e.g., kinases, topoisomerase), and the disruption of microtubule polymerization.[3][6][25] Several imidazole derivatives are currently in clinical trials as anticancer agents.[26][27]

-

Antimicrobial Activity: The imidazole scaffold is a core component of many antifungal drugs (e.g., miconazole, clotrimazole) and antibacterial agents.[28] These compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans.[29][30]

-

Anti-inflammatory and Antiviral Activity: Derivatives have also shown potential as anti-inflammatory agents by inhibiting enzymes like COX-2, and as antiviral agents against a range of viruses, including HIV and influenza.[6][22]

Quantitative Data Comparison

The following table summarizes the biological activity of selected substituted imidazole derivatives, demonstrating how substituent changes affect potency.

| Compound ID | Core Structure | Substituent(s) | Target/Cell Line | IC₅₀ / MIC (µM) | Reference |

| HL2 | Imidazole | Varied aryl groups | S. aureus | 62.5 (µg/mL) | [29] |

| Compound 29e | Imidazole-thioacetanilide | 4-Cl, 3-CF₃ phenyl | HIV-1 | 0.18 | [22] |

| Compound 29b | Imidazole-thioacetanilide | 4-Cl phenyl | HIV-1 | 0.20 | [22] |

| IPM714 | Imidazole[4,5-f][1][5]phenanthroline | - | HCT116 (Colon Cancer) | 1.74 | [25] |

| Compound 1 | 2,4,5-Trisubstituted Imidazole | 2-(4-Methylsulfinylphenyl) | p38 MAP Kinase | 0.04 | [23] |

| Compound 2 | 2,4,5-Trisubstituted Imidazole | 2-(4-Methylthiophenyl) | p38 MAP Kinase | 0.23 | [23] |

Part 3: Future Directions and Outlook

The field of imidazole synthesis and drug discovery continues to evolve, driven by technological advancements and a growing emphasis on sustainability.

-

Green Chemistry: The development of eco-friendly synthetic methods, including the use of green solvents, recoverable catalysts, and energy-efficient techniques like sonication, will continue to be a major focus.[13][17]

-

Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics, are becoming indispensable for rational drug design.[31] These tools help predict how newly designed imidazole derivatives will interact with their biological targets, accelerating the optimization process and reducing the need for extensive empirical screening.

-

Hybrid Molecules: A promising strategy involves creating "hybrid molecules" that integrate an imidazole pharmacophore with other bioactive fragments into a single entity.[26] This approach can lead to compounds with multi-target activity or improved pharmacological profiles.

The imidazole scaffold, with its proven track record and immense synthetic flexibility, is set to remain a privileged and highly fruitful area of research for the discovery of next-generation therapeutics.

References

- International Journal of Pharmaceutical Sciences. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.

- ijarsct. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.

- Guru Nanak Institute of Pharmaceutical Science and Technology. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- International Journal of Trend in Scientific Research and Development. (n.d.).

- MDPI. (2025).

- Springer Professional. (n.d.).

- PubMed. (2025). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective.

- ResearchGate. (2025). Microwave Assisted Synthesis of Imidazoles - A Review.

- RSC Publishing. (n.d.).

- Preprints.org. (2025). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles.

- BenchChem. (2025).

- ResearchGate. (2025).

- MDPI. (2025).

- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.

- Asian Journal of Research in Chemistry. (n.d.). Imidazole and its Biological Activities: A Review.

- Taylor & Francis Online. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of imidazoles.

- MDPI. (2024).

- ACS Publications. (2009). Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures.

- Taylor & Francis Online. (2025). Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review.

- ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.

- Journal of Chemical Health Risks. (2023).

- NIH. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.

- BenchChem. (2025).

- Elsevier. (2021). Imidazole-Based Drug Discovery.

- Biomedical and Pharmacology Journal. (2023).

- BenchChem. (2025). Structure-Activity Relationship (SAR)

- R Discovery. (2024).

- Der Pharma Chemica. (2012).

- ijarsct. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.

- SciSpace. (2013).

- RSC Publishing. (n.d.).

- MDPI. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy.

- Zenodo. (2025). Structure-Activity Relationship (SAR)

- MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.

- RSC. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.

- NIH. (2021).

- ResearchGate. (n.d.). Imidazole-based anticancer drugs are currently undergoing clinical trials.

- Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. journalajocs.com [journalajocs.com]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 11. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. zenodo.org [zenodo.org]

- 21. Importance and Involvement of Imidazole Structure in Current and Future Therapy [mdpi.com]

- 22. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. scispace.com [scispace.com]

- 25. benchchem.com [benchchem.com]

- 26. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. ijprajournal.com [ijprajournal.com]

- 29. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 30. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 31. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

experimental design for testing antimicrobial activity of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Experimental Design for a Comprehensive Evaluation of the Antimicrobial Activity of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Abstract

This document provides a detailed experimental framework for the comprehensive evaluation of the antimicrobial properties of the novel synthetic compound, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The experimental design encompasses the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and a kinetic analysis of its antimicrobial action through a time-kill assay. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2] This guide emphasizes not only the procedural steps but also the underlying scientific principles, empowering researchers to generate robust and reliable data for the assessment of this promising imidazole-sulfide compound.

Introduction: Rationale and Scientific Background

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The compound, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide, integrates two chemical moieties of significant interest in medicinal chemistry: an imidazole ring and a sulfide group.

Imidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6] Their mechanisms of action are diverse, ranging from the disruption of microbial cell membranes to the inhibition of nucleic acid synthesis and cell wall formation.[3][4] The versatility of the imidazole scaffold allows for extensive chemical modification to enhance potency and broaden its spectrum of activity.[4][5]

Similarly, organosulfur compounds, including sulfides and disulfides, are known for their antimicrobial effects.[7][8][9][10][11] These compounds can exert their activity by forming disulfide bonds with the free sulfhydryl groups of essential bacterial enzymes, thereby inactivating them and disrupting cellular processes.[7] The combination of these two pharmacophores in a single molecule presents a compelling strategy for developing a novel antimicrobial agent, potentially with a unique mechanism of action that could circumvent existing resistance pathways.

This application note details a structured, multi-faceted approach to rigorously characterize the antimicrobial profile of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Materials and Methods

Test Compound

-

Compound: 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

-

Purity: ≥95% (as determined by HPLC and NMR)

-

Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Stock Solution: Prepare a 10 mg/mL stock solution in DMSO. Further dilutions should be made in the appropriate sterile broth to minimize DMSO concentration in the final assay (ideally ≤1% v/v).

Microbial Strains

A panel of clinically relevant and standard quality control bacterial strains is essential for a comprehensive evaluation. The following are recommended:

-

Gram-positive:

-

Staphylococcus aureus (ATCC 29213)

-

Bacillus subtilis (ATCC 6633)

-

-

Gram-negative:

-

Escherichia coli (ATCC 25922)

-

Pseudomonas aeruginosa (ATCC 27853)

-

Rationale: This selection includes representatives of both major bacterial cell wall types and encompasses common pathogens, providing a broad initial spectrum of activity. The use of ATCC (American Type Culture Collection) strains ensures consistency and comparability of results across different laboratories.

Culture Media and Reagents

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Tryptic Soy Agar (TSA) or Blood Agar for subculturing

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Resazurin sodium salt (for viability indication, optional)

-

Sterile 96-well microtiter plates (non-treated, clear, flat-bottom)

-

Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment.

Experimental Protocols

Workflow Overview

The overall experimental workflow is designed to progress from determining the minimum concentration that inhibits growth (MIC) to the concentration that actively kills the bacteria (MBC), and finally to understanding the rate of killing.

Caption: Overall experimental workflow for antimicrobial characterization.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standardized and widely used technique for this purpose.[1][2]

Step-by-Step Procedure:

-

Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the initial dilution well. Well 11 will be the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

Compound Dilution:

-

Prepare a working solution of the test compound in CAMHB at 4 times the highest desired final concentration.

-

Add 100 µL of this working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a gradient of compound concentrations.

-

-

Inoculum Preparation:

-

From a fresh overnight culture plate (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) will be 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A viability indicator like Resazurin can be added before reading to aid in visualization.

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Step-by-Step Procedure:

-

Following MIC Determination: Use the microtiter plate from the MIC assay.

-

Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

-

Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Be sure to label the plate clearly to correspond with the well concentrations.

-

Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides information on the rate of bactericidal activity over time.

Step-by-Step Procedure:

-

Preparation:

-

Prepare flasks or tubes containing CAMHB with the test compound at various concentrations based on the MIC value (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control flask with no compound.

-

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

-

Sampling: At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Serial Dilution and Plating: Perform a 10-fold serial dilution of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: MIC and MBC Results for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |

| B. subtilis ATCC 6633 | Positive | 16 | 32 | 2 | Bactericidal |

| E. coli ATCC 25922 | Negative | 32 | >128 | >4 | Bacteriostatic |

| P. aeruginosa ATCC 27853 | Negative | >128 | >128 | - | Resistant |

Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.

Table 2: Example Time-Kill Assay Data for S. aureus ATCC 29213 (Log₁₀ CFU/mL)

| Time (hours) | Growth Control | 0.5x MIC (4 µg/mL) | 1x MIC (8 µg/mL) | 2x MIC (16 µg/mL) | 4x MIC (32 µg/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 |

| 2 | 6.25 | 5.40 | 4.85 | 4.15 | 3.55 |

| 4 | 7.10 | 5.15 | 3.90 | 2.95 | <2.00 |

| 6 | 7.95 | 4.90 | 2.85 | <2.00 | <2.00 |

| 8 | 8.50 | 4.88 | <2.00 | <2.00 | <2.00 |

| 24 | 9.10 | 4.85 | <2.00 | <2.00 | <2.00 |

Data Interpretation: The data would show a concentration-dependent killing effect. At 2x and 4x MIC, the compound achieves a >3-log₁₀ reduction in bacterial count within 4-6 hours, indicating potent bactericidal activity.

Conclusion

The experimental design detailed in this application note provides a robust and standardized framework for the initial in vitro characterization of the antimicrobial activity of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. By systematically determining the MIC, MBC, and time-kill kinetics against a representative panel of bacteria, researchers can generate high-quality, reproducible data. This information is critical for establishing a foundational understanding of the compound's potential as a new antimicrobial agent and for guiding future studies, including mechanism of action, toxicity, and in vivo efficacy evaluations.

References

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]

-

STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. (2023). International Journal of Education and Science Research Review. [Link]

-

Anand, V., & Mahajan, A. (2019). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology. [Link]

-

Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

-

Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]

-

bacterial antimicrobial susceptibility testing. (n.d.). WOAH. [Link]

-

Aliyev, F., & Azizova, S. (2023). EVALUATION OF SOME ORGANIC DISULFIDES AS ANTIMICROBIAL ADDITIVES FOR LUBRICATING OIL M-8. Journal of EcoAgriTourism. [Link]

-

Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). dokumen.pub. [Link]

-

Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). oirl.org. [Link]

-

Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. (2022). Molecules. [Link]

-

Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. (2021). Journal of the Brazilian Chemical Society. [Link]

-

Shankar, S., & Rhim, J. W. (2020). Antimicrobial activity of sulfur nanoparticles: Effect of preparation methods. Materials Science for Sustainable Development. [Link]

Sources

- 1. woah.org [woah.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nano-ntp.com [nano-ntp.com]

- 5. ijesrr.org [ijesrr.org]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EVALUATION OF SOME ORGANIC DISULFIDES AS ANTIMICROBIAL ADDITIVES FOR LUBRICATING OIL M-8 - ProQuest [proquest.com]

- 9. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Antimicrobial activity of sulfur nanoparticles: Effect of preparation methods - Arabian Journal of Chemistry [arabjchem.org]

- 12. pdb.apec.org [pdb.apec.org]

Technical Support Center: Synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Introduction

Welcome to the technical support center for the synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure high product purity. This document is structured to address specific experimental issues with causal explanations and validated protocols, reflecting our commitment to scientific integrity and practical, field-proven insights.

Overview of the Synthesis

The synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is typically achieved via a nucleophilic substitution (SN2) reaction. The key transformation involves the S-alkylation of 1,4,5-trimethyl-1H-imidazole-2-thiol with 4-chlorobenzyl chloride. The reaction proceeds by deprotonating the thiol with a suitable base to form a highly nucleophilic thiolate anion, which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.

Reaction Scheme: 1,4,5-trimethyl-1H-imidazole-2-thiol + 4-chlorobenzyl chloride → 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

While this reaction is generally robust, its success is highly dependent on the careful selection of reagents, solvent, and reaction conditions to minimize common side reactions and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] First, a base abstracts the acidic proton from the thiol group of 1,4,5-trimethyl-1H-imidazole-2-thiol, forming a thiolate anion. This thiolate is a potent, soft nucleophile.[2] It then attacks the electrophilic methylene carbon of 4-chlorobenzyl chloride, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride ion.[1]

Q2: How do I synthesize the starting material, 1,4,5-trimethyl-1H-imidazole-2-thiol?

This starting material is not always commercially available and often needs to be synthesized. A common route involves the reaction of 2,3-butanedione with methylamine and potassium thiocyanate. This multi-component reaction builds the substituted imidazole ring with the desired thiol group at the C2 position. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting materials from the product. The disappearance of the starting thiol and the appearance of a new, typically less polar, product spot indicates reaction progression. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3] ¹H NMR spectroscopy is also excellent for confirming product formation by identifying the characteristic singlet of the benzylic CH₂ group.[4]

Q4: Is it possible to use 4-chlorobenzyl bromide instead of the chloride?

Yes, 4-chlorobenzyl bromide can be used and may even be more reactive, as bromide is a better leaving group than chloride. This can lead to faster reaction times or allow for milder reaction conditions. However, the bromide is often more expensive and may be more susceptible to side reactions if not used carefully. The optimal choice depends on cost, availability, and the specific reaction conditions you are employing.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue. Diagnosing the root cause is critical for optimization.

Explanation: The formation of the thiolate anion is the rate-limiting step for the nucleophilic attack. Thiols are more acidic than alcohols, but a base of appropriate strength is still required for complete deprotonation.[2] If the base is too weak or if protic impurities (like water) are present, the concentration of the active thiolate nucleophile will be too low.

Solutions:

-

Choice of Base: Use a base with a pKa high enough to ensure complete deprotonation. While potassium carbonate (K₂CO₃) is often sufficient, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used for more challenging reactions.[1][5] NaH requires the use of anhydrous solvents like THF or DMF.[6]

-

Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, especially when using highly reactive bases like NaH. Traces of water will quench the base and inhibit thiolate formation.

-

Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to drive the deprotonation to completion.

Explanation: The starting materials may have degraded over time. 4-chlorobenzyl chloride can hydrolyze to the corresponding alcohol if exposed to moisture. The imidazole-2-thiol can oxidize to a disulfide.

Solutions:

-

Verify Reagent Purity: Check the purity of your starting materials by NMR or melting point before starting the reaction.

-

Purify Starting Materials: If necessary, recrystallize the 1,4,5-trimethyl-1H-imidazole-2-thiol. Distill the 4-chlorobenzyl chloride under reduced pressure if it appears discolored or contains impurities.

Explanation: SN2 reactions are sensitive to temperature and solvent. Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal as they solvate the cation of the base but leave the nucleophile "bare" and highly reactive. Insufficient temperature or reaction time will result in an incomplete reaction.

Solutions:

-

Solvent Selection: Use a polar aprotic solvent. Acetone or DMF are excellent starting points.[7]

-

Temperature Optimization: While many S-alkylations proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate without promoting side reactions.[7] Monitor the reaction by TLC to determine the optimal time and temperature.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low product yields.

Problem 2: Formation of Significant Side Products

Even with a good conversion rate, the formation of impurities can complicate purification and lower the isolated yield.

Explanation: This is the most common side reaction for thiol chemistry.[1] The thiolate anion is highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of a disulfide dimer (Ar-S-S-Ar). This is often observed as a white precipitate or a new spot on the TLC plate.

Solutions:

-

Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

-

Degas Solvents: Before use, degas the reaction solvent by bubbling nitrogen or argon through it for 15-30 minutes or by using a freeze-pump-thaw technique.

-

Controlled Addition: Add the base slowly to the solution of the thiol. This prevents a high transient concentration of the thiolate, which can accelerate oxidation.[1]

Explanation: The imidazole ring contains two nitrogen atoms which are also nucleophilic. Although the "soft" thiolate preferentially attacks the "soft" benzylic carbon (in accordance with Hard and Soft Acid-Base (HSAB) theory), competitive N-alkylation can occur, leading to regioisomeric impurities that are often difficult to separate from the desired S-alkylated product.

Solutions:

-

Solvent Choice: This is the most critical factor. Polar aprotic solvents like DMF or acetone favor S-alkylation. Protic solvents (e.g., ethanol) can solvate the thiolate and may increase the proportion of N-alkylation.

-

Counter-ion Effects: The choice of base can influence selectivity. Bases with larger, softer cations (like cesium carbonate) can sometimes improve S-alkylation selectivity.

Main Reaction vs. Common Side Reactions

Caption: Desired S-alkylation pathway versus common side reactions.

Problem 3: Difficulties in Product Purification

Purifying imidazole derivatives can be challenging due to their basic nature and potential for forming hard-to-separate byproducts.

Explanation: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This leads to significant band broadening and "tailing" during column chromatography, resulting in poor separation and low recovery.

Solutions:

-

Basic Modifier in Eluent: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

-

Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used, which does not have the acidic character of silica.

-

Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase (C18) HPLC can be an effective purification method.[8]

Explanation: If side products like the N-alkylated isomer are formed, they may have very similar polarities to the desired S-alkylated product, making chromatographic separation difficult.

Solutions:

-

Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic imidazole product will be protonated and move to the aqueous layer, while non-basic impurities (like the disulfide) remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.[9]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing small amounts of impurities and may be preferable to chromatography.[10]

Data & Protocols

Table 1: Recommended Reaction Conditions

| Parameter | Recommendation | Rationale & Comments |

| Thiol:Alkyl Halide Ratio | 1.0 : 1.05-1.1 | A slight excess of the electrophile ensures full consumption of the thiol.[1] |

| Base | K₂CO₃ (1.5 eq) or NaH (1.2 eq) | K₂CO₃ is milder and easier to handle.[5] NaH is stronger but requires anhydrous conditions.[6] |

| Solvent | Acetone, DMF, or Acetonitrile | Polar aprotic solvents accelerate SN2 reactions and favor S-alkylation.[7] |

| Temperature | 25 °C to 60 °C | Start at room temperature. Gentle heating can increase the rate if the reaction is sluggish. |

| Atmosphere | Nitrogen or Argon | Essential to prevent oxidative formation of the disulfide byproduct.[1] |

Experimental Protocol 1: Synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

-

Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4,5-trimethyl-1H-imidazole-2-thiol (1.0 equiv).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

-

Solvent and Base Addition: Add anhydrous acetone or DMF (approx. 0.2 M concentration relative to the thiol). Add powdered anhydrous potassium carbonate (1.5 equiv).

-

Thiolate Formation: Stir the suspension vigorously at room temperature for 30-60 minutes.

-

Alkylating Agent Addition: Dissolve 4-chlorobenzyl chloride (1.1 equiv) in a small amount of the reaction solvent and add it dropwise to the stirring suspension over 10 minutes.

-

Reaction: Heat the mixture to 50 °C and monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient, adding 0.5% triethylamine to the eluent to prevent tailing. Alternatively, perform an acid-base extraction as described in the troubleshooting section, followed by recrystallization.

Experimental Protocol 2: Synthesis of 1,4,5-trimethyl-1H-imidazole-2-thiol

-

Reaction Setup: In a round-bottom flask, dissolve potassium thiocyanate (1.1 equiv) in water.

-

Amine Addition: Add methylamine (40% solution in water, 1.2 equiv) to the solution.

-

Diketone Addition: Cool the mixture in an ice bath and slowly add 2,3-butanedione (1.0 equiv).

-

Reaction: Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. A precipitate should form.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold water and then with a small amount of cold ethanol. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

General Synthesis and Purification Workflow

Caption: General experimental workflow for synthesis and purification.

References

-

ResearchGate. (n.d.). Model reaction for optimization of C-H arylthiolation of 2H-imidazole.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

-

Powers, J. T., et al. (2017). Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. Organic Letters, 19(8), 2130–2133. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 7, 240-256. Retrieved from [Link]

-

Yang, S., et al. (2019). Rational Optimization and Action Mechanism of Novel Imidazole (or Imidazolium)-Labeled 1,3,4-Oxadiazole Thioethers as Promising Antibacterial Agents against Plant Bacterial Diseases. Journal of Agricultural and Food Chemistry, 67(11), 3025–3035. Retrieved from [Link]

-

Pace, V., et al. (2014). Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides. Organic Letters, 16(10), 2696–2699. Retrieved from [Link]

-

Mori, A., et al. (2018). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical and Pharmaceutical Bulletin, 66(11), 1058-1063. Retrieved from [Link]

-

American Chemical Society. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Ma, D., et al. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry, 25(19), 7627-7634. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PubMed Central. Retrieved from [Link]

-

The Green Chemist. (2026, February 26). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

-

American Chemical Society. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. PubMed Central. Retrieved from [Link]

-

Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Molecules, 20(5), 7965-7976. Retrieved from [Link]

-

Bauer, I., & Knölker, H.-J. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54(15), 3205-3226. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). Retrieved from [Link]

-

SciSpace. (n.d.). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substi. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-chlorobenzyl)-1H-imidazole-2-thiol. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). Stereoselective approach to pentenocins using RCM. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. Retrieved from [Link]

-